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Compound of Interest

Compound Name:

5-

(Cyclopropylmethoxy)picolinaldeh

yde

CAS No.: 1502637-39-9

Cat. No.: B1470523

Get Quote

Executive Summary & Chemical Identity
5-(Cyclopropylmethoxy)picolinaldehyde (also known as 5-(cyclopropylmethoxy)pyridine-2-

carbaldehyde) is a specialized heterocyclic building block used primarily in medicinal chemistry.

[1] It serves as a critical intermediate for introducing the cyclopropylmethoxy motif—a lipophilic,

metabolically stable ether substituent often employed to optimize the pharmacokinetic profile

(ADME) of drug candidates.

This guide details the structural specifications, synthetic pathways, and handling protocols for

this compound, designed for researchers in lead optimization and process chemistry.
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Descriptor Value

CAS Registry Number 1502637-39-9

IUPAC Name 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde

Common Name 5-(Cyclopropylmethoxy)picolinaldehyde

Molecular Formula C₁₀H₁₁NO₂

Molecular Weight 177.20 g/mol

SMILES O=Cc1ncc(OCC2CC2)cc1

InChI
InChI=1S/C10H11NO2/c12-6-9-3-4-10(11-5-

9)13-7-8-1-2-8/h3-6,8H,1-2,7H2

InChIKey JAZGZNUKSCDSDF-UHFFFAOYSA-N

Physicochemical Profile & Pharmacophore Logic
Structural Analysis
The molecule consists of a central pyridine ring substituted at the C2 position with a reactive

aldehyde (formyl) group and at the C5 position with a cyclopropylmethyl ether.

The Picolinaldehyde Core: The C2-aldehyde is highly reactive toward nucleophiles, making it

an ideal scaffold for reductive amination or Schiff base formation to generate ligand-receptor

binding motifs.

The Cyclopropylmethoxy Tail: This group acts as a bioisostere for isopropoxy or other

aliphatic ethers.

Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450-

mediated oxidation compared to straight-chain alkyls.

Lipophilicity: It increases the LogP (approx. 1.8–2.1), facilitating membrane permeability

without the steric bulk of a tert-butyl group.
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Property Value (Predicted) Causality/Relevance

LogP 1.82 ± 0.3
Moderate lipophilicity; good

oral bioavailability potential.

pKa (Pyridine N) ~3.5

The electron-withdrawing

aldehyde decreases basicity

relative to pyridine (pKa 5.2).

H-Bond Acceptors 3
N(pyridine), O(aldehyde),

O(ether).

Topological Polar Surface Area

(TPSA)
~39 Å²

Well within the blood-brain

barrier (BBB) penetration limit

(<90 Å²).

Synthetic Pathways[4][5][6]
There are two primary routes to synthesize 5-(cyclopropylmethoxy)picolinaldehyde. The

choice depends on scale and starting material availability.

Route A: The Halogen-Lithium Exchange (Laboratory
Scale)
This route is preferred for high-purity medicinal chemistry applications because it avoids the

harsh oxidative conditions of Route B.

Precursor: 5-Bromo-2-hydroxypyridine (or 2-bromo-5-hydroxypyridine, depending on

nomenclature preference; the goal is 5-position oxygenation).

Mechanism:

O-Alkylation: The hydroxyl group is alkylated with (bromomethyl)cyclopropane.

Lithiation: The bromine is exchanged for lithium at low temperature.

Formylation: The lithiated species is quenched with DMF to install the aldehyde.
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Route B: Direct Oxidation (Industrial Scale)
This route uses cheaper starting materials but requires careful control of the oxidation step to

prevent over-oxidation to the carboxylic acid.

Precursor: 5-Hydroxy-2-methylpyridine.

Mechanism:

O-Alkylation: Williamson ether synthesis.

SeO₂ Oxidation: Selective oxidation of the activated methyl group to the aldehyde.

Visualization of Synthetic Logic
The following diagram illustrates the preferred Route A (Lithiation) and Route B (Oxidation).

Route A: Halogen-Lithium Exchange (High Precision)

Route B: Methyl Oxidation (Scale-Up)

2-Bromo-5-hydroxypyridine 2-Bromo-5-(cyclopropylmethoxy)pyridine

Cyclopropylmethyl bromide
K2CO3, DMF, 60°C 5-(Cyclopropylmethoxy)

picolinaldehyde

1. n-BuLi, -78°C
2. DMF (Formylation)

5-Hydroxy-2-methylpyridine 5-(Cyclopropylmethoxy)-2-methylpyridine

Cyclopropylmethyl bromide
Cs2CO3, ACN

SeO2, Dioxane
Reflux (Oxidation)

Click to download full resolution via product page

Caption: Comparison of Lithiation (Route A) vs. Selenium Dioxide Oxidation (Route B)

pathways.

Detailed Experimental Protocol (Route A)
This protocol describes the synthesis via the Halogen-Lithium exchange method, which offers

the highest reliability for generating the aldehyde functionality without over-oxidation.
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Step 1: Synthesis of 2-Bromo-5-
(cyclopropylmethoxy)pyridine

Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq),

Potassium Carbonate (K₂CO₃, 2.0 eq).

Solvent: Anhydrous DMF (Dimethylformamide).

Procedure:

Dissolve 2-bromo-5-hydroxypyridine in DMF (0.5 M concentration).

Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

Add (bromomethyl)cyclopropane dropwise.

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine,

dry over Na₂SO₄, and concentrate.

Purification: Silica gel chromatography (0–20% EtOAc in Hexanes).

Step 2: Formylation to 5-
(Cyclopropylmethoxy)picolinaldehyde

Reagents: Intermediate from Step 1 (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in

hexanes), Anhydrous DMF (1.5 eq).

Solvent: Anhydrous THF (Tetrahydrofuran).

Procedure:

Critical: Flame-dry all glassware and maintain an inert Atmosphere (Argon/Nitrogen).

Dissolve the bromo-intermediate in THF and cool to -78°C (Dry ice/Acetone bath).
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Add n-BuLi dropwise over 20 minutes. Note: Maintain temperature below -70°C to prevent

pyridine ring addition.

Stir for 30–60 minutes at -78°C to ensure Lithium-Halogen exchange.

Add anhydrous DMF dropwise.

Stir at -78°C for 1 hour, then allow to warm to 0°C.

Quench: Add saturated aqueous NH₄Cl solution.

Workup: Extract with DCM (Dichloromethane). Dry over MgSO₄ and concentrate.

Purification: The crude aldehyde is often pure enough for use, or can be purified via silica

column (Hexane:EtOAc).

Handling, Stability & Safety
Stability Concerns

Oxidation: Like all aldehydes, this compound is susceptible to autoxidation to the

corresponding carboxylic acid (5-(cyclopropylmethoxy)picolinic acid) upon prolonged

exposure to air.

Storage: Store under Nitrogen or Argon at -20°C.

Schiff Base Formation: Avoid contact with primary amines unless the reaction is intended.

Safety Profile (GHS Classification)
H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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